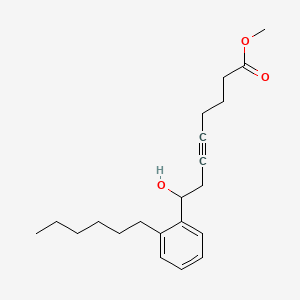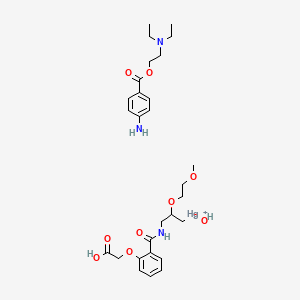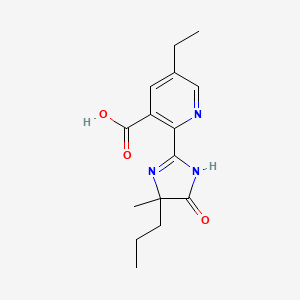
8-hydroxy-8-(2-pentyl-oxyphényl)-oct-5-ynoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CAY10514 is an aromatic analog of 8(S)-hydroxy-8-(2-pentyloxyphenyl)-oct-5-ynoate. It acts as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma with effective concentration values of 0.173 and 0.642 micromolar, respectively . This compound is primarily used in scientific research for its biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
CAY10514 has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of dual agonists of peroxisome proliferator-activated receptors.
Biology: Investigated for its effects on cellular processes and gene expression related to peroxisome proliferator-activated receptors.
Medicine: Explored for potential therapeutic applications in metabolic disorders, inflammation, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting peroxisome proliferator-activated receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CAY10514 involves the aromatic substitution of 8(S)-hydroxy-8-(2-pentyloxyphenyl)-oct-5-ynoate. The reaction conditions typically include the use of organic solvents such as ethanol, dimethyl sulfoxide, or dimethylformamide . The compound is synthesized through a series of steps involving the protection and deprotection of functional groups, followed by the coupling of the aromatic ring with the alkyne moiety.
Industrial Production Methods
Industrial production of CAY10514 is not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product through recrystallization and chromatographic methods .
Analyse Des Réactions Chimiques
Types of Reactions
CAY10514 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Mécanisme D'action
CAY10514 exerts its effects by acting as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are nuclear hormone receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, CAY10514 modulates the expression of target genes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: A selective agonist of peroxisome proliferator-activated receptor gamma.
Fenofibrate: A selective agonist of peroxisome proliferator-activated receptor alpha.
Pioglitazone: Another selective agonist of peroxisome proliferator-activated receptor gamma.
Uniqueness
CAY10514 is unique in its ability to act as a dual agonist of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, whereas the similar compounds mentioned above are selective agonists for only one of these receptors. This dual activity makes CAY10514 a valuable compound for studying the combined effects on lipid metabolism and glucose homeostasis .
Propriétés
IUPAC Name |
methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBRCMZPPJUPTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849530 |
Source


|
| Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868526-38-9 |
Source


|
| Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)


![3-[6-[[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal](/img/structure/B570297.png)






![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)
